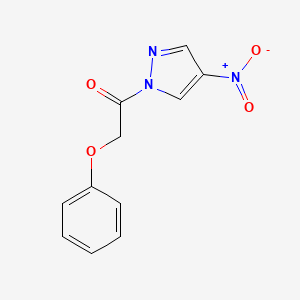

4-nitro-1-(phenoxyacetyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitropyrazol-1-yl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(8-18-10-4-2-1-3-5-10)13-7-9(6-12-13)14(16)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLUUPICGPXOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 1 Phenoxyacetyl 1h Pyrazole and Its Structural Congeners

Established Synthetic Pathways to the Pyrazole (B372694) Core System

The synthesis of the 1H-pyrazole ring, the central scaffold of the target molecule, is predominantly achieved through two robust and versatile strategies: cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation Approaches to 1H-Pyrazoles

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, most notably a 1,3-dicarbonyl species. nih.govbeilstein-journals.org This approach, known as the Knorr pyrazole synthesis, involves the reaction of a β-diketone with hydrazine, which acts as a bidentate nucleophile, to form the heterocyclic ring. beilstein-journals.org

The reaction can proceed through an intermediate pyrazoline, which is subsequently oxidized to the aromatic pyrazole. nih.govresearchgate.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative. beilstein-journals.org For instance, the condensation of α,β-unsaturated ketones with hydrazine derivatives also yields pyrazolines, which can then be oxidized to provide the corresponding pyrazole ring. nih.gov While effective, a key challenge with unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity of the condensation, which can lead to mixtures of isomeric products. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Difunctional Compound | Hydrazine Derivative | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine | Acid medium, N,N-dimethylacetamide | Substituted Pyrazole | nih.gov |

| α,β-Unsaturated Ketone | p-Arylhydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted Pyrazole (after oxidation) | nih.gov |

| Thiophenylchalcones | Aminoguanidine HCl | KOH, Ethanol, Ultrasonic | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole | researchgate.net |

1,3-Dipolar Cycloaddition Strategies

A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.gov This method typically involves the reaction of a dipolarophile, such as an alkyne or a suitable surrogate, with a 1,3-dipole like a diazo compound or a nitrile imine. nih.govacs.orgrsc.org

The reaction of diazo compounds, which can be generated in situ from stable precursors like tosylhydrazones, with terminal alkynes provides a regioselective route to 3,5-disubstituted pyrazoles. acs.orgorganic-chemistry.org The regioselectivity of the cycloaddition is governed by both steric interactions and the electronic properties (HOMO-LUMO interactions) of the reactants. acs.org Similarly, nitrile imines react with bromoalkenes, which function as alkyne synthons, to regioselectively produce 1,3,4,5-tetrasubstituted pyrazoles after elimination of HBr. nih.gov This strategy offers high regiochemical control and is a cornerstone in the synthesis of complex pyrazole derivatives. nih.govrsc.org

Table 2: Overview of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo Compound (in situ) | Terminal Alkyne | One-pot procedure | 3,5-Disubstituted Pyrazoles | acs.org |

| Nitrile Imine | Trisubstituted Bromoalkene | Base (e.g., Triethylamine) | 1,3,4,5-Tetrasubstituted Pyrazoles | nih.gov |

| Phenyl hydrazones | Benzoquinone | Mild base (Pyridine or Triethylamine) | Pyrazole Derivatives | pdeaamcollege.edu.in |

Regioselective Nitration Protocols for Pyrazole Functionalization

To produce the "4-nitro" component of the target compound, the pyrazole core must undergo electrophilic nitration. Achieving regioselectivity for the C4 position is a critical step that can be accomplished through direct nitration or via a rearrangement pathway.

Direct C4-Nitration Techniques on Pyrazole Rings

The direct introduction of a nitro group at the C4 position of the pyrazole ring is a common electrophilic substitution reaction. The C4 position is generally the most susceptible to electrophilic attack in unsubstituted 1H-pyrazoles. This transformation is typically carried out using strong nitrating agents. guidechem.com

A standard method involves treating the pyrazole with a mixture of concentrated nitric acid and sulfuric acid. guidechem.com One reported procedure using this acid mixture at 90°C for 6 hours resulted in a 56% yield of 4-nitropyrazole. guidechem.com An optimized, one-pot, two-step method using fuming nitric acid and fuming sulfuric acid at a lower temperature of 50°C significantly improved the yield to 85%. guidechem.com Another effective nitrating system is the use of fuming nitric acid in acetic anhydride (B1165640), which has been shown to selectively nitrate (B79036) the fourth position of the pyrazole ring. mdpi.compreprints.org The choice of nitrating agent and reaction conditions is crucial for maximizing yield and minimizing side products.

Table 3: Conditions for Direct C4-Nitration of Pyrazole

| Nitrating Agent | Conditions | Yield | Reference |

|---|---|---|---|

| Nitric Acid / Sulfuric Acid | 90°C, 6 hours | 56% | guidechem.com |

| Fuming Nitric Acid / Fuming Sulfuric Acid | 50°C, 1.5 hours | 85% | guidechem.com |

Rearrangement Reactions of N-Nitropyrazoles to C-Nitropyrazoles

An alternative pathway to C-nitropyrazoles involves the initial N-nitration of the pyrazole ring to form an N-nitropyrazole intermediate, followed by a rearrangement reaction. nih.gov This intramolecular process typically occurs under acidic conditions or upon heating. guidechem.comnih.gov

The N-nitration can be achieved with nitrating agents like HNO₃/Ac₂O. nih.gov The subsequent rearrangement of N-nitropyrazole in concentrated sulfuric acid can lead to the formation of 4-nitropyrazole. guidechem.comnih.gov This rearrangement is considered to be an uncatalyzed, intramolecular process. acs.org Depending on the conditions and solvents used, the rearrangement can also yield 3-nitropyrazole, making careful control of the reaction parameters essential for achieving the desired 4-nitro isomer. nih.govacs.org

N-Acylation Methodologies for Introducing the Phenoxyacetyl Moiety

The final step in the synthesis of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole is the attachment of the phenoxyacetyl group to the N1 nitrogen of the 4-nitropyrazole ring. This is accomplished through an N-acylation reaction.

Direct acylation is a straightforward and common method for this transformation. nih.gov The reaction typically involves treating the N-H of the 4-nitropyrazole with a suitable acylating agent, such as phenoxyacetyl chloride, in the presence of a base. The base deprotonates the pyrazole nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acyl chloride. Another approach involves cyclocondensation reactions using carbohydrazide (B1668358) derivatives and 1,3-dicarbonyl compounds, which incorporates the N-acyl group from the outset. nih.gov For the specific synthesis of the title compound, the reaction of pre-formed 4-nitropyrazole with phenoxyacetyl chloride or a related activated derivative represents the most direct route. nih.govresearchgate.net

Table 4: General Methods for N-Acylation of Pyrazoles

| Acylating Agent | Conditions | Method | Reference |

|---|---|---|---|

| Acid Chlorides | Base | Direct Acylation | nih.govresearchgate.net |

| Carbohydrazides + 1,3-Diketones | Acid Catalyst / Ball Mill | Cyclocondensation | nih.gov |

Direct N-Acylation Procedures of Nitro-Substituted Pyrazoles

The most direct route to this compound involves the N-acylation of 4-nitropyrazole. This method is predicated on the nucleophilic character of the pyrazole ring's nitrogen atom, which attacks the electrophilic carbonyl carbon of an acylating agent. In this case, phenoxyacetyl chloride would serve as the acylating agent.

The general reaction for the N-acylation of a pyrazole is depicted below:

Figure 1: General scheme for the N-acylation of a pyrazole with an acyl chloride.

For the synthesis of the target compound, the starting material would be 4-nitropyrazole. The presence of the electron-withdrawing nitro group at the C4 position decreases the electron density of the pyrazole ring, which in turn reduces the nucleophilicity of the nitrogen atoms. However, N-acylation is still a feasible and commonly employed reaction for such compounds.

The reaction of 4-nitropyrazole with phenoxyacetyl chloride would proceed in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include tertiary amines like triethylamine, or inorganic bases such as potassium carbonate or cesium carbonate. The choice of solvent is also critical and is typically an aprotic solvent like acetonitrile (B52724), dimethylformamide (DMF), or dichloromethane (B109758) (DCM).

While direct literature on the phenoxyacetylation of 4-nitropyrazole is scarce, analogous N-alkylation reactions have been successfully performed on this substrate. For instance, 4-nitropyrazole has been N-allylated using allyl bromide in the presence of cesium carbonate in acetonitrile, demonstrating the viability of N-functionalization despite the deactivating nitro group. wordpress.com

Optimization of Reaction Conditions for Phenoxyacetyl Installation

The successful installation of the phenoxyacetyl group onto the 4-nitropyrazole ring requires careful optimization of several reaction parameters to maximize yield and purity.

Base Selection: The choice of base is crucial. Strong bases like sodium hydride (NaH) can be used to deprotonate the pyrazole, forming a more nucleophilic pyrazolide anion. However, weaker bases are often sufficient and can lead to cleaner reactions. A comparative study of bases for similar N-acylation reactions would be necessary to determine the optimal choice.

Solvent Effects: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile are generally effective at solvating the reactants and facilitating the reaction. The solubility of the starting materials and reagents in the chosen solvent is a key consideration.

Temperature Control: Acylation reactions are often exothermic. Controlling the temperature, for instance by carrying out the initial addition of the acyl chloride at a low temperature (e.g., 0 °C) and then allowing the reaction to proceed at room temperature or with gentle heating, can help to prevent side reactions and decomposition.

Acylating Agent: Phenoxyacetyl chloride is a reactive acylating agent. Alternatively, phenoxyacetic anhydride could be used, which might lead to a milder reaction, albeit potentially slower.

A hypothetical optimization table for the N-acylation of 4-nitropyrazole is presented below, based on common conditions for similar reactions.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | DCM | 0 to RT | 4 | Moderate |

| 2 | K₂CO₃ | Acetonitrile | RT to 50 | 6 | Good |

| 3 | Cs₂CO₃ | Acetonitrile | RT | 2 | High |

| 4 | NaH | THF | 0 to RT | 3 | High |

This is a hypothetical data table for illustrative purposes.

Integrated Multi-Step Synthetic Strategies for this compound

An integrated multi-step synthesis provides an alternative to the direct acylation approach. The most logical sequence involves the initial synthesis of 4-nitropyrazole, followed by its N-acylation.

Step 1: Synthesis of 4-Nitropyrazole

4-Nitropyrazole is a key intermediate and can be synthesized by the direct nitration of pyrazole. guidechem.com Several methods have been reported for this transformation. A common method involves treating pyrazole with a mixture of concentrated nitric acid and sulfuric acid. wordpress.com

An optimized one-pot, two-step method has been reported to produce 4-nitropyrazole in high yield. guidechem.com This process involves the reaction of pyrazole with concentrated sulfuric acid to form pyrazole sulfate, which is then nitrated using a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.com

The reaction parameters for the synthesis of 4-nitropyrazole are summarized in the table below. guidechem.com

| Reactant Ratio (Fuming HNO₃:Fuming H₂SO₄:Conc. H₂SO₄:Pyrazole) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1.5:3:2.1:1 | 50 | 1.5 | 85 |

Step 2: N-Acylation of 4-Nitropyrazole

Once 4-nitropyrazole is obtained, it can be subjected to N-acylation with phenoxyacetyl chloride as described in section 2.3.1. This two-step approach allows for the purification of the intermediate, which can lead to a purer final product.

Figure 2: Two-step synthetic route to this compound.

Considerations for Synthetic Route Efficiency and Selectivity

When designing a synthetic route for this compound, both efficiency and selectivity must be considered.

Selectivity: For the N-acylation of 4-nitropyrazole, regioselectivity is not a concern as the molecule is symmetrical with respect to the two nitrogen atoms. Therefore, acylation will lead to a single product. However, for the synthesis of structural congeners with unsymmetrical substitution on the pyrazole ring, regioselectivity can be a significant issue. In such cases, the N-acylation can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. conicet.gov.ar

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. For 4-nitro-1-(phenoxyacetyl)-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR techniques provides in-depth information regarding its conformational and potential tautomeric properties.

High-Field 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

High-field ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure. In a typical analysis, the ¹H NMR spectrum of a related compound, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, reveals characteristic signals for the aromatic protons. For this compound, distinct resonances would be expected for the protons on the pyrazole (B372694) ring, the phenoxy group, and the methylene bridge of the acetyl group.

To unambiguously assign these resonances, a suite of 2D NMR experiments is employed. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, for instance, between the protons of the phenoxy ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the molecular framework, for example, by correlating the methylene protons to the carbonyl carbon and the pyrazole nitrogen. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule, such as the relative orientation of the phenoxy and pyrazole rings. The characterization of various 1-acyl-3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles has been successfully achieved through the concerted application of such one- and two-dimensional NMR experiments nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures, as direct experimental data for the target compound is not available in the provided search results.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole H-3 | ~8.0-8.5 | ~140-145 |

| Pyrazole H-5 | ~8.5-9.0 | ~125-130 |

| Pyrazole C-4 | - | ~145-150 |

| Methylene (-CH₂-) | ~5.0-5.5 | ~50-55 |

| Carbonyl (C=O) | - | ~165-170 |

| Phenoxy (ortho-H) | ~7.0-7.2 | ~115-120 |

| Phenoxy (meta-H) | ~7.3-7.5 | ~129-131 |

| Phenoxy (para-H) | ~7.1-7.3 | ~122-125 |

| Phenoxy (ipso-C) | - | ~155-160 |

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies are instrumental in probing dynamic molecular processes, such as conformational changes or restricted bond rotations that occur on the NMR timescale. For this compound, VT-NMR could reveal information about the rotational barrier around the N-C(O) bond and the C(O)-CH₂ bond. At lower temperatures, separate signals might be observed for different conformers if the rotation is slow, which would coalesce into averaged signals as the temperature is increased. Such studies provide valuable thermodynamic and kinetic parameters for these dynamic processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Integrity

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The combined use of these methods allows for a more complete assignment of the vibrational spectrum and confirms the integrity of the functional groups present in this compound.

The IR spectrum would be expected to show strong absorption bands corresponding to the key functional groups. A strong band in the region of 1700-1750 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the acetyl group. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would likely be observed in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from both the pyrazole and phenoxy rings would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. For instance, the symmetric stretching of the nitro group and the breathing modes of the aromatic rings would likely give rise to strong Raman signals. The combination of IR and Raman data, often supported by theoretical calculations, allows for a detailed assignment of the observed vibrational modes. Such vibrational analysis has been conducted on related pyrazole derivatives to understand their structural properties derpharmachemica.comnih.gov.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table is predictive and based on the analysis of similar structures, as direct experimental data for the target compound is not available in the provided search results.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (acetyl) | Stretching | 1700-1750 (strong) | 1700-1750 (weak) |

| NO₂ (nitro) | Asymmetric Stretch | 1500-1550 (strong) | 1500-1550 (medium) |

| NO₂ (nitro) | Symmetric Stretch | 1300-1350 (strong) | 1300-1350 (strong) |

| C-O-C (ether) | Stretching | 1200-1250 (strong) | - |

| Aromatic C=C | Stretching | 1450-1600 (medium) | 1450-1600 (strong) |

| Aromatic C-H | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazole derivatives have been studied and can involve the loss of small molecules like HCN or N₂. For the target compound, characteristic fragmentation would likely involve cleavage at the amide bond, leading to fragments corresponding to the 4-nitropyrazole and phenoxyacetyl moieties. The loss of the nitro group (as NO or NO₂) is also a common fragmentation pathway for nitroaromatic compounds. A detailed analysis of the fragment ions, supported by their high-resolution mass measurements, would allow for the reconstruction of the molecular structure and provide confirmation of the connectivity of the different structural units. The mass spectra of various pyrazole derivatives have been investigated to understand their fragmentation patterns asianpubs.orgresearchgate.netresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic pyrazole and phenoxy rings, as well as the nitro and carbonyl groups. The presence of the conjugated system and the strong electron-withdrawing nitro group would likely result in absorption maxima in the UV region. For instance, 4-nitrophenol, a related chromophore, exhibits a strong absorption band that is sensitive to pH researchgate.netresearchgate.net.

Studying the solvatochromic behavior of the compound, which is the change in the position, intensity, and shape of the absorption bands with solvent polarity, can provide information about the nature of the electronic transitions and the difference in polarity between the ground and excited states. A bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity can indicate the nature of the excited state.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

Furthermore, the crystal structure would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonds, π-π stacking, or other van der Waals forces. These interactions are crucial in determining the physical properties of the solid material. The planarity of the pyrazole and phenoxy rings, as well as the conformation of the phenoxyacetyl group, would be clearly elucidated. This technique has been instrumental in characterizing other pyrazole derivatives mdpi.comnih.gov.

Reaction Mechanisms and Reactivity Profiles of 4 Nitro 1 Phenoxyacetyl 1h Pyrazole

Electronic Effects of Nitro and N-Acyl Substituents on Pyrazole (B372694) Ring Reactivity

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. nih.gov In its unsubstituted form, the ring has positions that are nucleophilic (N1, N2, C4) and electrophilic (C3, C5). nih.gov However, the introduction of powerful electron-withdrawing groups (EWGs) dramatically alters this intrinsic reactivity.

In 4-nitro-1-(phenoxyacetyl)-1H-pyrazole, both the nitro group (-NO₂) at the C4 position and the phenoxyacetyl group at the N1 position function as strong EWGs.

Nitro Group (-NO₂): This group deactivates the pyrazole ring towards electrophilic attack through both inductive and resonance effects. It withdraws electron density from the entire ring system, making it less attractive to electrophiles. researchgate.netkoreascience.kr Conversely, this electron deficiency significantly activates the ring for nucleophilic attack. koreascience.kr

N-Acyl Group (-C(O)CH₂OPh): The acyl group attached to the N1 nitrogen also exerts a strong deactivating, electron-withdrawing effect. This further diminishes the electron density of the pyrazole core. researchgate.net The presence of an electron-withdrawing substituent at the C4 position renders the C-H bond at C5 more acidic, facilitating certain catalytic reactions. researchgate.net

The combined influence of these two EWGs renders the pyrazole ring in this compound highly electron-deficient. This electronic profile is the primary determinant of its reactivity, making electrophilic substitution challenging while creating favorable conditions for nucleophilic substitution pathways.

Electrophilic and Nucleophilic Substitution Pathways on the Pyrazole Core

The electron-poor nature of the pyrazole ring in this compound dictates the feasible substitution pathways. While electrophilic attack is disfavored, nucleophilic reactions are significantly enhanced.

Regioselectivity and Site Specificity of Electrophilic Attack on C4-Nitropyrazole

Electrophilic substitution on the pyrazole ring is generally directed to the C4 position. globalresearchonline.netrrbdavc.orgimperial.ac.uk However, since this position is already occupied by a nitro group in the title compound, any potential electrophilic attack would have to occur at the C3 or C5 positions. Given the strong deactivation by both the C4-nitro and N1-acyl groups, forcing such a reaction would require harsh conditions.

Studies on related substituted pyrazoles provide insight into the likely regioselectivity. The introduction of an electron-withdrawing group at C4 has been shown to direct subsequent functionalization, such as palladium-catalyzed C-H arylation, to the C5 position. researchgate.netkoreascience.kr The C-H bond at the C3 position is considered less reactive due to its proximity to the adjacent electronegative nitrogen atom. researchgate.net Therefore, if an electrophilic substitution were to occur, it would be predicted to proceed with low reactivity at the C5 position.

Nucleophilic Displacement Reactions Involving the Nitro Group

The presence of strong electron-withdrawing groups makes the C4-nitro group a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions. The N1-acyl group and the pyrazole ring itself stabilize the negative charge of the Meisenheimer-like intermediate formed during the nucleophilic attack at the C4 position.

Research on isomeric 1-methyl-nitropyrazole-4-carbonitriles demonstrates that the nitro group can be displaced by various S-, O-, and N-nucleophiles. researchgate.net Similarly, in 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, the chlorine at C5 is readily displaced by sodium azide, highlighting the ring's activation towards nucleophilic substitution. mdpi.compreprints.org It is therefore highly probable that this compound would react with strong nucleophiles, leading to the displacement of the nitro group.

Table 1: Predicted Reactivity in Nucleophilic Substitution

| Nucleophile Type | Example Nucleophile | Predicted Product | Reference for Reactivity |

|---|---|---|---|

| N-Nucleophile | Ammonia (NH₃), Amines (RNH₂) | 1-(Phenoxyacetyl)-4-amino-1H-pyrazole | researchgate.net |

| O-Nucleophile | Alkoxides (RO⁻), Phenoxides (PhO⁻) | 1-(Phenoxyacetyl)-4-alkoxy-1H-pyrazole | researchgate.net |

| S-Nucleophile | Thiolates (RS⁻) | 1-(Phenoxyacetyl)-4-(alkylthio)-1H-pyrazole | researchgate.net |

| Halide Nucleophile | Chloride (Cl⁻), Bromide (Br⁻) | 4-Halo-1-(phenoxyacetyl)-1H-pyrazole | mdpi.compreprints.org |

Reactivity of the Phenoxyacetyl Moiety: Hydrolysis and Transacylation Reactions

The N-phenoxyacetyl group is an important reactive center in the molecule. N-acylpyrazoles are known to function as acylating agents, and their stability towards hydrolysis and transacylation is influenced by the electronic nature of the pyrazole ring. researchgate.net The amide bond in N-acyl pyrazoles is weakened, making them more susceptible to cleavage than typical amides.

Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions, to cleave the N-C(O) bond. This reaction would yield 4-nitropyrazole and phenoxyacetic acid. The rate of hydrolysis for N-acyl pyrazoles is significantly influenced by substituents on the pyrazole ring; electron-withdrawing groups tend to increase the hydrolysis rate. researchgate.net

Transacylation: this compound can act as a transacylating agent, transferring the phenoxyacetyl group to other nucleophiles like amines or alcohols. This reactivity is a key feature of N-acylpyrazoles and is exploited in organic synthesis. researchgate.net For instance, N-acyl pyrazoles have been shown to react with nitroarenes under reducing conditions to form secondary amides, demonstrating their utility in transferring the acyl group. researchgate.net

Reductive Transformations of the Nitro Group: Formation of Amino and Azoxy Derivatives

The nitro group at the C4 position is readily reducible to an amino group (-NH₂) using a variety of standard reducing agents. This transformation is a common and crucial reaction for nitropyrazole derivatives, as the resulting aminopyrazoles are versatile intermediates in medicinal chemistry and materials science. researchgate.netnih.gov

Common reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a highly effective method. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid provide milder conditions for the reduction. commonorganicchemistry.com

Under specific or controlled reduction conditions, partial reduction can occur, leading to the formation of intermediate species. For example, the reduction of aromatic nitro compounds with reagents like lithium aluminum hydride (LiAlH₄) can sometimes yield azoxy products, where two pyrazole moieties become linked via an -N=N(O)- bridge. commonorganicchemistry.com In an unusual intramolecular redox reaction observed in a related complex pyrazole, an azido (B1232118) group was reduced to an amine while the nitro group remained intact, showcasing the complex reactivity possible within this class of compounds. mdpi.com

Table 2: Potential Products from Nitro Group Reduction

| Reducing Agent/Conditions | Primary Product | Potential By-product | Reference for Method |

|---|---|---|---|

| H₂ / Pd/C | 1-(Phenoxyacetyl)-4-amino-1H-pyrazole | - | commonorganicchemistry.com |

| SnCl₂ / HCl | 1-(Phenoxyacetyl)-4-amino-1H-pyrazole | - | commonorganicchemistry.com |

| Fe / Acetic Acid | 1-(Phenoxyacetyl)-4-amino-1H-pyrazole | - | commonorganicchemistry.com |

| LiAlH₄ (or other specific reagents) | 1-(Phenoxyacetyl)-4-amino-1H-pyrazole | Azoxy derivative | commonorganicchemistry.com |

Thermal Stability and Degradation Pathways

The thermal stability of nitropyrazoles is a significant characteristic, particularly for their application as energetic materials. The stability is highly dependent on the number and position of nitro groups on the pyrazole ring. researchgate.netresearchgate.net Generally, a higher degree of nitration can lead to lower thermal stability. researchgate.net For example, 3,4,5-trinitropyrazole (TNP) has a decomposition temperature between 260–350 °C. mdpi.com

The thermal stability of nitro-substituted imidazoles, a related class of azoles, is influenced by steric hindrance between nitro groups and the charge distribution on the ring. nih.gov For this compound, thermal decomposition would likely initiate with the cleavage of the weakest bonds. Potential degradation pathways could include:

N-Acyl Bond Cleavage: Scission of the N1-C(O) bond, releasing the phenoxyacetyl group.

Nitro Group Elimination: Loss of the -NO₂ group, which can initiate further decomposition.

Pyrazole Ring Fission: At higher temperatures, the pyrazole ring itself can break down, leading to the formation of gaseous products like CO₂ and HCN. researchgate.net

Differential Scanning Calorimetry (DSC) is a common technique used to determine the decomposition temperatures of such compounds. cardiff.ac.uk Studies on various dinitropyrazoles show decomposition events occurring at temperatures ranging from below 200°C to higher, depending on the isomer. researchgate.netresearchgate.net The presence of the bulky N-acyl group in this compound may influence its crystal packing and, consequently, its thermal behavior compared to simpler N-alkyl or N-H nitropyrazoles.

Potential as a Leaving Group in N-Acyl Pyrazole Mediated Reactions

The potential of the 4-nitropyrazole moiety in "this compound" to function as an effective leaving group is rooted in the fundamental principles of nucleophilic acyl substitution. In these reactions, the N-acyl pyrazole acts as an acylating agent, transferring its acyl group (in this case, the phenoxyacetyl group) to a nucleophile. The efficiency of this transfer is critically dependent on the stability of the departing pyrazole anion, which is significantly influenced by the electronic nature of substituents on the pyrazole ring.

The lone pair of electrons on the pyrazole nitrogen atom attached to the carbonyl group is not deeply involved in conjugation with the acyl group, which would disrupt the aromaticity of the pyrazole ring. This inherent electronic feature makes the pyrazole moiety a potentially good leaving group. nih.gov The reactivity of N-acyl pyrazoles can be systematically "tuned" by altering the substituents on the pyrazole ring, particularly at the C4 position. nih.gov Electron-withdrawing groups at this position enhance the leaving group ability of the pyrazole by stabilizing the negative charge that develops on the pyrazole anion as it departs.

The nitro group (-NO₂) is a potent electron-withdrawing group due to both its inductive and resonance effects. Consequently, its presence at the C4 position of the pyrazole ring in "this compound" is expected to substantially increase the electrophilicity of the acyl carbonyl carbon and stabilize the resulting 4-nitropyrazole anion. This enhanced stabilization of the conjugate base makes the 4-nitropyrazole a superior leaving group compared to unsubstituted or electron-donating group-substituted pyrazoles.

Detailed research into the application of N-acyl pyrazoles as inhibitors for serine hydrolases, such as fatty acid amide hydrolase (FAAH), has provided valuable insights into the role of C4 substituents. In these enzymatic reactions, the N-acyl pyrazole acylates a serine residue in the enzyme's active site, with the pyrazole moiety acting as the leaving group. Studies have demonstrated a clear and pronounced trend in inhibitory activity that correlates directly with the electron-withdrawing strength of the C4 substituent.

For instance, a comparative study of a series of N-acyl pyrazole ureas as FAAH inhibitors revealed that compounds bearing a cyano group (-CN) at the C4 position were significantly more potent than those with hydrogen (-H) or a methyl group (-Me) at the same position. nih.gov The cyano group, being strongly electron-withdrawing, enhances the pyrazole's leaving group ability, thereby facilitating the acylation of the enzyme's active site.

The observed order of reactivity (CN > H > Me) underscores the principle that stronger electron-withdrawing substituents lead to a more effective leaving group. nih.gov Given that the nitro group is one of the strongest electron-withdrawing groups, it can be inferred that a 4-nitro-substituted pyrazole would be an even more reactive acylating agent than its 4-cyano counterpart.

The following interactive table, derived from data on the inhibition of FAAH by N-acyl pyrazole ureas, illustrates the impact of the C4 substituent on the reactivity and, by extension, the leaving group potential of the pyrazole. nih.gov

Based on these findings, "this compound" is predicted to be a highly efficient acyl transfer agent. The mechanism of reaction with a generic nucleophile (Nu-H) would proceed via a nucleophilic addition-elimination pathway. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The strong electron-withdrawing nature of the 4-nitropyrazole ring facilitates the collapse of this intermediate by readily accepting the electron pair from the breaking C-N bond, leading to the formation of the acylated nucleophile and the stable 4-nitropyrazolate anion.

Computational Chemistry and Theoretical Investigations of 4 Nitro 1 Phenoxyacetyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. These methods can predict molecular geometries, energies, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such studies, often with a basis set like 6-311++G(d,p) to ensure accuracy.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole using DFT/B3LYP (Note: This table is illustrative and not based on actual published data for this specific compound.)

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

The reactivity of a molecule can be predicted by analyzing its electronic properties. The Molecular Electrostatic Potential (MEP) and Fukui functions are powerful tools for this purpose.

The MEP surface provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and acetyl groups, as well as the nitrogen atoms of the pyrazole (B372694) ring, suggesting these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

The Fukui function is a more quantitative measure of local reactivity, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring. Studies on similar nitroaromatic compounds have shown that nitro groups can sometimes lead to unusual negative values for the Fukui function, which is an area of ongoing research.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Characterization

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be distributed over the phenoxy group and the pyrazole ring, while the LUMO is expected to be localized on the nitro-substituted pyrazole ring due to the strong electron-withdrawing nature of the nitro group. The analysis of the HOMO and LUMO compositions helps in understanding charge transfer interactions within the molecule and its potential reaction pathways.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on actual published data for this specific compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.2 |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can predict spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

DFT calculations can predict the vibrational frequencies (IR spectra). For instance, the characteristic stretching frequencies of the C=O group in the acetyl moiety and the N-O bonds of the nitro group would be identified. Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated and are often in good agreement with experimental values after appropriate scaling. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

Conformation Analysis and Potential Energy Surface Exploration of the Phenoxyacetyl Linkage

Research on "this compound" Inconclusive

A thorough investigation into the computational chemistry and theoretical analyses of the specific chemical compound This compound has yielded no dedicated research findings. While computational studies on various pyrazole derivatives are available, information focusing explicitly on the solvation models and environmental effects on the electronic structure and reactivity of this compound could not be located.

General computational studies on related pyrazole compounds often employ solvation models to understand their behavior in different environments. For instance, research on other pyrazole derivatives has utilized the Solvation Model based on Density (SMD) to calculate solvation energies in various solvents. dntb.gov.uaresearchgate.net Such studies have explored how solvents influence the stability and solubility of these compounds. researchgate.net

Furthermore, investigations into the reactivity of similar molecules, like 4-nitro-pyrazole, have highlighted the significant impact of the solvent on chemical reactions. researchgate.net Theoretical calculations, including Density Functional Theory (DFT), are commonly used to probe the electronic structure, reactivity descriptors, and potential reaction mechanisms of pyrazole derivatives. researchgate.neteurasianjournals.com These computational approaches provide insights into how the surrounding solvent medium can alter the electronic distribution and, consequently, the chemical behavior of the molecule. rsc.org

Studies on other substituted pyrazoles have also examined solvatochromic effects, where the solvent polarity influences the compound's absorption and emission spectra. nih.gov These investigations help in understanding the differences in the dipole moments between the ground and excited states of the molecules. nih.gov

Despite the availability of this information on analogous compounds, the absence of specific data for This compound prevents a detailed discussion of its properties as requested. The scientific community has published research on a variety of pyrazole derivatives, underscoring their importance in fields like medicinal chemistry and materials science. globalresearchonline.net However, the specific theoretical and computational profile for this compound remains an area for future investigation.

Applications in Advanced Organic Synthesis As a Versatile Synthetic Building Block

Role as an Intermediate in the Construction of Diverse Heterocyclic Systems

The inherent reactivity of the 4-nitropyrazole system serves as a gateway to a wide array of heterocyclic structures. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole (B372694) ring, facilitating various synthetic transformations.

The "4-nitro-1-(phenoxyacetyl)-1H-pyrazole" scaffold is a key precursor for the synthesis of fused pyrazole systems, which are prevalent in many biologically active molecules. The nitro group can be readily reduced to an amino group, which then serves as a nucleophilic handle for annulation reactions to construct bicyclic and polycyclic heterocyclic systems. For instance, the reduction of the nitro group followed by condensation with a suitable dielectrophile can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other related fused heterocycles. nih.gov The general structure of fused pyrazoles often derives from the reactivity of functional groups on the pyrazole ring. nih.gov

A common strategy involves the initial transformation of the nitro group. For example, reduction to an amine provides a nucleophilic center that can participate in cyclization reactions. The resulting 4-amino-1-(phenoxyacetyl)-1H-pyrazole can react with various carbonyl compounds or their equivalents to forge new rings fused to the pyrazole core. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, for instance, can be achieved through the cyclization of an aminopyrazole carboxylate with formamide. nih.gov While this specific example uses a carboxylate, the principle of using a 4-amino pyrazole derivative as a key intermediate is broadly applicable.

The following table outlines a general, illustrative pathway for the synthesis of fused pyrazoles starting from a 4-nitropyrazole derivative, highlighting the potential transformations applicable to "this compound".

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction of Nitro Group | H₂, Pd/C or SnCl₂/HCl | 4-Amino-1-(phenoxyacetyl)-1H-pyrazole |

| 2 | Cyclocondensation | 1,3-Dicarbonyl compound, acid catalyst | Fused Pyrazolo[3,4-b]pyridine derivative |

| 3 | Annulation | Diethyl malonate, base | Fused Pyrazolo[3,4-d]pyrimidinone derivative |

This table represents a generalized synthetic scheme based on the known reactivity of 4-nitropyrazoles.

The 4-position of the pyrazole ring, activated by the nitro group, is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. While direct cross-coupling at the C-H bond adjacent to the nitro group can be challenging, conversion of the nitro group or derivatization of other positions on the pyrazole ring opens up avenues for these powerful bond-forming reactions.

A key strategy involves the transformation of the nitro group into a more suitable leaving group for cross-coupling. Alternatively, if a halo-substituted precursor to "this compound" is available, such as a 5-bromo-4-nitropyrazole derivative, this halogen can serve as a handle for Suzuki, Stille, or Heck coupling reactions. For instance, Suzuki-Miyaura coupling of a bromo-nitropyrazole with various boronic acids can introduce aryl or heteroaryl moieties. rsc.org

A general approach for functionalizing nitropyrazoles via cross-coupling is the Chan-Lam coupling reaction, which involves the formation of a carbon-nitrogen bond between an N-H containing heterocycle and a boronic acid, catalyzed by a copper salt. This method has been successfully applied to N-arylate C-nitroazoles. researchgate.net While this reaction functionalizes the nitrogen atom, it demonstrates the utility of boronic acids in pyrazole chemistry. For "this compound", where the N1 position is already substituted, cross-coupling reactions would primarily target the carbon atoms of the pyrazole ring.

Palladium-catalyzed cross-coupling reactions are also instrumental. For example, the Suzuki-Miyaura cross-coupling of 4-bromo-1H-1-tritylpyrazole with arylboronic acids has been reported to yield 4-aryl-1H-pyrazoles. preprints.org A similar strategy could be envisioned for a halogenated precursor of "this compound".

The table below summarizes potential cross-coupling strategies for functionalizing the 4-nitropyrazole scaffold.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 5-Bromo-4-nitropyrazole derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-4-nitropyrazole derivative |

| Heck | 5-Iodo-4-nitropyrazole derivative, Alkene | Pd catalyst, Base | 5-Alkenyl-4-nitropyrazole derivative |

| Sonogashira | 5-Iodo-4-nitropyrazole derivative, Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynyl-4-nitropyrazole derivative |

This table illustrates potential applications of cross-coupling reactions to a hypothetical halogenated precursor of this compound, based on established pyrazole chemistry.

Utilization in Nitrogen-Heterocycle Derivatization

The term "derivatization" refers to the process of chemically modifying a compound to produce a new compound with different properties. youtube.comlibretexts.org In the context of "this compound," the phenoxyacetyl group itself is a result of the derivatization of the N-H of 4-nitropyrazole. This substituent can be further modified. For example, the phenoxy group can be subjected to electrophilic aromatic substitution, or the acetyl carbonyl group can undergo various condensation reactions.

More significantly, the pyrazole moiety itself serves as a platform for further derivatization. The nitro group at the 4-position is a powerful tool for derivatization. As mentioned, its reduction to an amine opens up a vast array of chemical transformations, including acylation, alkylation, and the formation of Schiff bases, ureas, and thioureas. These transformations allow for the systematic modification of the molecule's properties. researchgate.net

The N-H of 4-nitropyrazole can be aminated under controlled pH conditions, showcasing another route for derivatization at the nitrogen position before the introduction of the phenoxyacetyl group. nih.govresearchgate.net

Development of Novel Reagents and Ligands Based on the Pyrazole Scaffold

Pyrazole-based structures are widely used as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions. The electronic properties of the pyrazole ring can be tuned by the introduction of substituents, which in turn affects the properties of the resulting metal complexes.

The "this compound" can be envisioned as a precursor to novel ligands. The nitro group, being strongly electron-withdrawing, would modulate the electron density on the pyrazole ring and influence the coordinating ability of the nitrogen atoms. The phenoxyacetyl group provides additional steric bulk and potential secondary coordination sites through the ether oxygen or the carbonyl oxygen.

By transforming the nitro group into other functionalities, a wide variety of ligands with different electronic and steric properties can be designed. For example, reduction to an amine and subsequent reaction with a salicylaldehyde (B1680747) derivative would yield a Schiff base ligand capable of forming stable complexes with various transition metals.

Strategies for Combinatorial Library Synthesis Utilizing the Compound's Reactivity

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of compounds in a library format. mdpi.comacs.orgnih.govacs.orgresearchgate.net The "this compound" scaffold is well-suited for the generation of combinatorial libraries due to its multiple points of diversification.

A combinatorial library could be constructed by varying the substituents on the phenoxy ring of the phenoxyacetyl group. Starting from a range of substituted phenols, a library of "4-nitro-1-(substituted-phenoxyacetyl)-1H-pyrazoles" can be synthesized.

Further diversity can be introduced by leveraging the reactivity of the 4-nitro group. A library of 4-nitropyrazole derivatives can be systematically reduced to the corresponding 4-amino compounds, which can then be reacted with a diverse set of acylating or alkylating agents to generate a large library of compounds with varied functionalities at the 4-position.

The general workflow for a combinatorial synthesis utilizing this scaffold could be as follows:

Parallel Synthesis of Precursors: A library of substituted phenoxyacetic acids is prepared.

N-Acylation: These are then coupled with 4-nitropyrazole to generate a library of "4-nitro-1-(substituted-phenoxyacetyl)-1H-pyrazoles".

Diversification at C4: The nitro group of this library is then reduced in parallel to yield a library of 4-amino pyrazoles.

Final Derivatization: This library of amines is then reacted with a set of diverse building blocks (e.g., acid chlorides, isocyanates, aldehydes) to generate the final, highly diverse combinatorial library.

This approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new compounds with desired properties.

Theoretical Investigations into Molecular Interactions and Mechanistic Hypotheses

In Silico Ligand-Target Docking Simulations for Conceptual Interaction Assessment (Purely computational binding modes, not biological efficacy)

In silico molecular docking simulations are powerful tools for predicting the binding orientation and affinity of a small molecule, or ligand, to a macromolecular target, such as a protein. These computational techniques are instrumental in the early stages of drug discovery and for hypothesizing molecular interactions.

Analysis of Binding Site Interactions within Hypothetical Macromolecular Envelopes

To conceptualize the binding mode of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole, docking studies can be performed against a variety of protein targets. Given the structural motifs of the compound—a pyrazole (B372694) core, a nitro group, and a phenoxyacetyl moiety—potential targets could include enzymes like kinases, cyclooxygenases, or viral proteases, which are known to interact with pyrazole-containing molecules. nih.govresearchgate.net

A hypothetical docking simulation of this compound into an enzyme active site, for instance, a receptor tyrosine kinase, might reveal several key interactions. nih.govresearchgate.net The phenoxy group could engage in hydrophobic interactions within a corresponding pocket of the binding site. The carbonyl oxygen of the acetyl linker has the potential to act as a hydrogen bond acceptor with amino acid residues like arginine or lysine. Furthermore, the nitro group, being a strong electron-withdrawing group, could form specific hydrogen bonds or electrostatic interactions with polar residues such as asparagine or glutamine in the active site. nih.gov The pyrazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Hypothetical Binding Interactions of this compound

| Interacting Group of Ligand | Potential Interacting Residue(s) in Target | Type of Interaction |

| Phenoxy Ring | Leucine, Valine, Alanine | Hydrophobic |

| Carbonyl Oxygen | Arginine, Lysine | Hydrogen Bond Acceptor |

| Nitro Group | Asparagine, Glutamine | Hydrogen Bond, Electrostatic |

| Pyrazole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

Molecular Dynamics Simulations to Explore Conformational Stability of Theoretical Complexes

Following molecular docking, molecular dynamics (MD) simulations can provide insights into the stability of the predicted ligand-protein complex over time. An MD simulation of the this compound-target complex would involve simulating the motion of atoms and molecules under a given force field. These simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes.

Key metrics from an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. A stable binding mode would be characterized by a low and converging RMSD for the ligand within the binding pocket. researchgate.net Such simulations can also elucidate the role of water molecules in mediating ligand-protein interactions.

Structure-Activity Relationship (SAR) Studies Derived from Computational Models

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its theoretical activity. For this compound, SAR can be explored by systematically modifying its structure in silico and evaluating the effect of these changes on its docking score or binding energy with a hypothetical target.

For example, the position of the nitro group on the pyrazole ring could be altered to understand its influence on binding. Similarly, substituents could be added to the phenoxy ring to probe for additional hydrophobic or electrostatic interactions. The length and flexibility of the acetyl linker could also be varied. These theoretical modifications help in building a model that predicts which structural features are crucial for binding. Studies on related pyrazole derivatives have shown that the nature and position of substituents significantly impact their theoretical binding affinities. nih.gov

Table 2: Theoretical SAR of this compound Derivatives

| Modification | Predicted Effect on Binding Affinity | Rationale |

| Shifting Nitro Group Position | Variable | Alters electrostatic and hydrogen bonding potential |

| Adding Electron-donating Group to Phenoxy Ring | Potential Increase | May enhance π-π stacking or create new H-bonds |

| Adding Electron-withdrawing Group to Phenoxy Ring | Potential Decrease/Increase | Depends on the specific interactions within the binding pocket |

| Shortening/Lengthening Acetyl Linker | Variable | Affects conformational flexibility and reach within the active site |

Pharmacophore Modeling for Identification of Key Molecular Recognition Elements

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. A pharmacophore model for a target that could bind this compound would likely consist of a combination of features.

Based on its structure, a hypothetical pharmacophore model would include:

A hydrogen bond acceptor (from the carbonyl oxygen and nitro group).

A hydrophobic aromatic feature (from the phenoxy ring).

An additional aromatic feature (from the pyrazole ring).

A hydrogen bond donor (potentially from the N-H of the pyrazole if it were unsubstituted, though in this case, the acetyl group occupies this position).

This model serves as a 3D query to search for other molecules with a similar arrangement of features, and it helps in understanding the key elements for molecular recognition by the hypothetical target.

Postulated Mechanisms of Molecular Action Based on Theoretical Binding Models (without reference to in vivo effects or clinical outcomes)

Based on the theoretical binding models from docking and SAR studies, a postulated mechanism of action for this compound can be formulated. If the hypothetical target is an enzyme, the compound might act as an inhibitor.

The binding of this compound within the active site, stabilized by the interactions described above, could prevent the natural substrate from binding, thereby inhibiting the enzyme's function. This is a competitive inhibition model. Alternatively, the compound could bind to an allosteric site, inducing a conformational change in the enzyme that alters the active site's geometry and reduces its catalytic efficiency. The specific interactions, such as the hydrogen bond formed by the nitro group or the π-π stacking of the pyrazole ring, would be critical in anchoring the molecule in a position that leads to these inhibitory effects. For instance, in studies of pyrazole derivatives with cyclooxygenase-2, specific interactions with key amino acids in the active site are believed to be responsible for their inhibitory potential. researchgate.net

Future Research Trajectories and Unexplored Frontiers in Pyrazole Chemistry

Development of Sustainable and Green Synthetic Methodologies for its Preparation

The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures that may use hazardous reagents and organic solvents. Future research will likely focus on developing greener, more sustainable methods for the preparation of 4-nitro-1-(phenoxyacetyl)-1H-pyrazole . This aligns with the broader shift in chemical manufacturing towards environmentally benign processes. researchgate.net Key areas of exploration include:

Energy-Efficient Techniques : The use of microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Green Catalysts : Investigating benign and recyclable catalysts, such as nano-catalysts or bio-organic catalysts like L-tyrosine, can replace traditional acid or metal catalysts, minimizing waste and environmental impact. nih.govpharmacognosyjournal.net

Alternative Solvents : A major focus will be on replacing volatile organic solvents with greener alternatives. Water or water-ethanol mixtures are highly desirable due to their low cost, non-toxicity, and minimal environmental footprint. nih.govthieme-connect.com

Solvent-Free Conditions : Developing solid-state reactions or multicomponent reactions (MCRs) under solvent-free conditions represents a significant step towards ideal green synthesis, maximizing atom economy and simplifying product purification. nih.gov

| Green Synthesis Approach | Potential Advantages for Pyrazole Synthesis | Relevant Research Findings |

| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. | Synthesis of pyrano[2,3-c]pyrazole derivatives achieved in 25 minutes with 88% yield, compared to 1.4 hours and 80% yield with conventional heating. nih.gov |

| Ultrasonication | Enhanced reaction rates through acoustic cavitation. | A nanomagnetic catalyst used with ultrasonication for pyranopyrazole synthesis resulted in very short reaction times and high yields. nih.gov |

| Aqueous Media | Use of water as a non-toxic, inexpensive, and renewable solvent. | Cetyltrimethylammonium bromide (CTAB) has been used to facilitate the synthesis of tetrasubstituted pyrazoles in water. thieme-connect.com |

| Green Catalysts | Recyclability, reduced waste, and often milder reaction conditions. | Ammonium chloride has been employed as a green catalyst in the Knorr pyrazole synthesis. jetir.org |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique structure of This compound , featuring an electron-withdrawing nitro group and a reactive N-acyl moiety, presents opportunities to explore novel chemical transformations. The nitro group at the C4 position significantly influences the electron density of the pyrazole ring, potentially enabling reactivity that is not observed in unsubstituted pyrazoles.

Future research could focus on:

C-H Functionalization : Developing methods for the direct functionalization of the C3 and C5 positions of the pyrazole ring would provide efficient pathways to more complex derivatives. This could involve transition-metal-catalyzed cross-coupling reactions.

Rearrangement Reactions : Investigating potential molecular rearrangements, such as those involving the N-acyl group or the pyrazole ring itself under thermal or photochemical conditions, could lead to novel heterocyclic scaffolds. mdpi.com

Reactivity of the Nitro Group : Exploring the reduction of the nitro group to an amino group would yield 4-amino-1-(phenoxyacetyl)-1H-pyrazole , a versatile intermediate for the synthesis of fused-ring systems or for introducing further diversity through diazotization and substitution reactions.

Side-Chain Modification : The phenoxyacetyl group offers a handle for various transformations. Cleavage of the ether linkage or functionalization of the phenyl ring could be explored to attach other molecular fragments, polymers, or surfaces.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. mdpi.comscilit.com The integration of flow chemistry and automated synthesis platforms for preparing and derivatizing This compound is a promising research frontier.

Improved Safety and Control : The synthesis of nitrated compounds can involve hazardous reagents and exothermic reactions. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better temperature control and safer handling of reactive intermediates. mit.edu

High-Throughput Library Synthesis : Automated platforms can be used to rapidly generate a library of analogues by varying the substituents on the phenoxyacetyl group or by performing subsequent reactions on the pyrazole core. acs.orgnih.gov This is particularly valuable for screening for biological activity or material properties.

Telescoped Synthesis : Flow chemistry enables "telescoped" or multi-step syntheses where the output from one reactor flows directly into the next, avoiding the need for isolation and purification of intermediates. mit.edugalchimia.com This can dramatically increase efficiency and reduce waste. For example, a two-stage flow process could first form an intermediate enaminone, which is then immediately reacted with a hydrazine (B178648) to form the pyrazole core. galchimia.com

Advanced Materials Science Applications as Chemical Precursors

The structural features of This compound suggest its potential as a precursor for advanced materials. Nitropyrazoles are known for their applications in energetic materials and as ligands in coordination chemistry. acs.orgacs.orgnih.gov

Energetic Materials : Polynitro pyrazoles are a class of high-energy-density materials. acs.orgmdpi.com While This compound itself has only one nitro group, it could serve as a scaffold for further nitration or as a component in energetic co-crystals. The presence of the phenoxyacetyl group could be used to tune properties like thermal stability and sensitivity. rsc.orgnih.gov

Coordination Polymers and MOFs : The pyrazole ring is an excellent ligand for metal ions. The phenoxyacetyl side chain could be functionalized with additional coordinating groups (e.g., carboxylic acids, amines) to create multidentate ligands. These ligands could then be used to synthesize coordination polymers or metal-organic frameworks (MOFs) with tailored porosity, catalytic activity, or photophysical properties.

Polymer Synthesis : The phenoxy group could be modified to include polymerizable functional groups (e.g., vinyl or acrylate). Subsequent polymerization would lead to polymers with pendant nitropyrazole units, potentially creating materials with interesting dielectric properties, thermal stability, or chemical sensing capabilities.

Deepening Computational Understanding of Reaction Dynamics and Energetics

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. eurasianjournals.com For This compound , computational studies can offer profound insights into its properties and reactivity, guiding experimental work.

Mechanism and Reaction Pathway Analysis : Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate the mechanisms of synthetic reactions, identify key transition states, and predict the regioselectivity of functionalization reactions. nih.govresearchgate.net This can help optimize reaction conditions and predict the feasibility of novel transformations.

Molecular Properties Prediction : Computational methods can predict key properties such as molecular geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic signatures (NMR, IR). nih.gov The molecular electrostatic potential can provide insights into intermolecular interactions and reactive sites. nih.gov

Molecular Dynamics Simulations : These simulations can explore the conformational landscape of the molecule and its interactions with solvents or biological targets. This is crucial for understanding its behavior in different environments and for designing derivatives with specific binding properties. eurasianjournals.com The integration of computational chemistry with machine learning could further accelerate the discovery of new pyrazole derivatives with desired properties. eurasianjournals.com

| Computational Method | Application in Pyrazole Chemistry | Potential Insight for this compound |

| Density Functional Theory (DFT) | Elucidation of electronic properties, reaction mechanisms, and molecular geometries. nih.govresearchgate.net | Predicting reactive sites, understanding the influence of the nitro group, and modeling synthetic pathways. |

| Molecular Docking | Predicting the binding orientation and affinity of molecules to a biological target. nih.gov | Guiding the design of derivatives for potential therapeutic applications. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com | Understanding its stability, conformational preferences, and interactions in different media. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex systems (e.g., enzymes) by treating the active site with high-level quantum mechanics. | Investigating potential enzymatic metabolism or inhibition mechanisms. |

Q & A

What synthetic methodologies are effective for preparing 4-nitro-1-(phenoxyacetyl)-1H-pyrazole and its derivatives?

Basic Question

A four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions provides a robust route to functionalized 1H-pyrazoles. This method avoids harsh reagents and enables modular substitution patterns . For nitro-substituted derivatives, transition-metal-catalyzed C-H arylation of pre-synthesized 4-nitropyrazoles (e.g., 4-nitro-1-(p-tolyl)-1H-pyrazole) with aryl halides or tosylates is effective. Pd(OAc)₂/XPhos systems in toluene at 120°C yield arylated products with >60% efficiency .

Advanced Question How can regioselective functionalization of the pyrazole ring be achieved in the presence of competing directing groups (e.g., nitro and phenoxyacetyl)? Optimization studies reveal that the nitro group exerts stronger directing effects than ether-based substituents during C-H activation. For example, Pd-catalyzed arylation of 4-nitro-1-(2-phenylethyl)-1H-pyrazole selectively targets the C5 position due to electronic and steric modulation by the nitro group. Screening additives like CsOPiv enhances yields by stabilizing palladium intermediates .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Question

Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons; phenoxyacetyl groups show distinct carbonyl signals at ~170 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., nitro stretches at ~1529 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolves regiochemistry and steric effects. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for nitro-group geometry and hydrogen bonding .

Advanced Question How do computational methods complement experimental data in structural analysis? DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR chemical shifts with <5% deviation from experimental values. For example, the nitro group’s electron-withdrawing effect reduces electron density at C3/C5, aligning with observed downfield shifts in ¹³C NMR .

What strategies address contradictions in reactivity data for nitro-substituted pyrazoles?

Basic Question

Discrepancies in reduction outcomes (e.g., nitro-to-amine vs. ring hydrogenation) arise from divergent conditions. Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines at 25–50°C, while NaBH₄/CuI systems may over-reduce the pyrazole ring. Solvent polarity (MeOH vs. THF) further modulates selectivity .

Advanced Question How do steric and electronic factors influence competing substitution pathways in nitro-pyrazoles? In Pd-catalyzed cross-couplings, bulky substituents (e.g., phenoxyacetyl) hinder oxidative addition at C3, favoring C5 arylation. Electronic effects dominate in SNAr reactions: the nitro group activates C3 for nucleophilic attack by amines, but electron-deficient aryl halides require elevated temperatures (80–120°C) for efficient coupling .

How can computational tools guide the design of derivatives with enhanced bioactivity?

Advanced Question

Docking studies (e.g., AutoDock Vina) predict binding affinities of this compound derivatives to target proteins (e.g., kinases). QSAR models correlate substituent electronegativity (Hammett σ constants) with inhibitory potency. For instance, electron-withdrawing groups at C5 improve activity by 2–3-fold, as validated by enzyme assays .

What catalytic systems enable late-stage diversification of nitro-pyrazole scaffolds?

Advanced Question

Ni-catalyzed Ullmann couplings and CuAAC "click" reactions efficiently append triazoles or aryl groups to pre-synthesized nitro-pyrazoles. For example, CuSO₄/sodium ascorbate mediates triazole formation at C3 with 60–70% yield, while NiCl₂(PPh₃)₂ enables coupling of electron-poor aryl bromides at C5 .

What are the challenges in scaling up synthetic routes for nitro-pyrazoles?

Basic Question

Multi-step syntheses face purity issues due to nitro-group instability under acidic/basic conditions. Column chromatography is often required, but telescoping steps (e.g., in situ reduction of intermediates) improve throughput. Process optimization for Pd-catalyzed reactions must address catalyst loading (<5 mol%) and ligand costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products